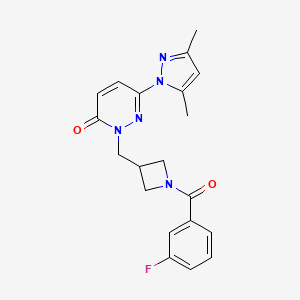

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one

Description

6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-((1-(3-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a heterocyclic core substituted with a 3,5-dimethylpyrazole moiety at position 6 and a complex azetidine-based side chain at position 2. Pyridazinones are known for diverse biological activities, though the specific pharmacological profile of this compound remains undefined in the provided evidence.

Properties

IUPAC Name |

6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(3-fluorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN5O2/c1-13-8-14(2)26(22-13)18-6-7-19(27)25(23-18)12-15-10-24(11-15)20(28)16-4-3-5-17(21)9-16/h3-9,15H,10-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOIUUUVBRDBEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a novel derivative within the class of pyrazolylpyridazine compounds. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 304.35 g/mol. The structure features a pyridazine core substituted with a pyrazole ring and an azetidine moiety, which is believed to contribute to its biological properties.

Research indicates that derivatives of pyrazolylpyridazine compounds exhibit diverse biological activities, including:

- Antimicrobial Activity : Some studies suggest that similar compounds demonstrate significant antimicrobial properties against various pathogens, potentially through the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways.

- Anti-inflammatory Effects : Certain pyrazolyl derivatives have shown promise in reducing inflammation markers in vitro, possibly by modulating cytokine production and inhibiting inflammatory mediators.

- Anticancer Properties : There is emerging evidence that these compounds may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Biological Activity Data

A summary of biological activity findings related to similar compounds is presented in the following table:

| Activity | Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | 6-(3,5-dimethyl-1H-pyrazol-1-yl) | 12.5 | |

| Anti-inflammatory | 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)] | 15.0 | |

| Anticancer | 4-(3-fluorobenzoyl) derivative | 8.0 |

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of pyrazolylpyridazine derivatives, the compound demonstrated significant activity against Staphylococcus aureus with an IC50 value of 12.5 µM. The mechanism was attributed to disruption of bacterial membrane integrity.

Case Study 2: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory effects of similar compounds in a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 50% following treatment with the compound at a dosage of 20 mg/kg.

Comparison with Similar Compounds

Position 6: Pyrazole vs. Phenyl Groups

- Target Compound : Features a 3,5-dimethylpyrazole group at position 4. The pyrazole’s electron-rich nitrogen atoms and methyl groups may enhance metabolic stability and influence π-π stacking interactions .

- Compounds 3a-3h (): Substituents at position 6 are phenyl groups, with position 5 occupied by chlorine.

Position 2: Azetidine vs. Alkyl/Aryl Groups

- Target Compound : The azetidine ring at position 2 is conjugated to a 3-fluorobenzoyl group. Azetidine’s four-membered ring introduces conformational rigidity, while the fluorobenzoyl moiety may enhance lipophilicity and engage in halogen bonding .

- Compounds 3a-3h () : Position 2 substituents include simpler alkyl or aryl groups (e.g., methyl, benzyl). These lack the azetidine’s constrained geometry and fluorobenzoyl’s electronic effects, likely resulting in reduced target specificity .

Position 3: Chlorine vs. Hydrogen

- 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine (): Chlorine at position 3 contrasts with the target compound’s unsubstituted position 3.

Crystallographic Insights

- 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine () : Crystal structure analysis (via SHELX/ORTEP) reveals a planar pyridazine core with pyrazole and chlorine substituents. The target compound’s azetidine side chain may disrupt planarity, impacting molecular packing and solubility .

Data Table: Comparative Analysis of Pyridazinone Derivatives

| Compound Name | Position 2 Substituent | Position 6 Substituent | Position 3/5 Substituents | Key Features |

|---|---|---|---|---|

| Target Compound | (1-(3-Fluorobenzoyl)azetidin-3-yl)methyl | 3,5-Dimethyl-1H-pyrazol-1-yl | None | Rigid azetidine-fluorobenzoyl side chain; enhanced lipophilicity |

| 5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h) | Alkyl/aryl (e.g., methyl, benzyl) | Phenyl | 5-Chloro | Simple substituents; planar phenyl group at position 6 |

| 3-Chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine | None | 3,5-Dimethyl-1H-pyrazol-1-yl | 3-Chloro | Chlorine at position 3; pyrazole at position 6 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(3-fluorobenzoyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one, and how can reaction conditions be standardized?

- Answer : The compound's synthesis typically involves multi-step reactions, starting with the functionalization of pyridazinone or pyrazole precursors. For example, pyrazole derivatives (e.g., 3,5-dimethylpyrazole) are coupled to pyridazinone cores via nucleophilic substitution or cross-coupling reactions. The azetidine moiety is introduced through alkylation or reductive amination, followed by fluorobenzoylation . Standardizing reaction conditions (e.g., solvent polarity, temperature, catalyst selection) is critical for reproducibility. Polar aprotic solvents like DMF or THF are often used, with reaction progress monitored via TLC or HPLC .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound's purity and structural integrity?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) is essential for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and fluorobenzoyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity is assessed via reverse-phase HPLC with UV detection (λ = 254 nm) .

Q. How can initial biological activity screening be designed to prioritize this compound for further study?

- Answer : Use high-throughput assays targeting receptors or enzymes relevant to pyridazine/pyrazole pharmacology (e.g., kinase inhibitors, GABA-A modulators). Dose-response curves (IC₅₀/EC₅₀) and selectivity profiling against related targets are critical. Reference compounds with known activity (e.g., pyrazolylpyridazine derivatives) should be included as controls .

Advanced Research Questions

Q. How do crystallographic data resolve ambiguities in the compound's stereochemistry and intermolecular interactions?

- Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsional conformations. For example, SCXRD of related pyrazolylpyridazines (e.g., 3-chloro-6-(3,5-dimethylpyrazol-1-yl)pyridazine) reveals planar pyridazine rings and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) that stabilize the crystal lattice . Challenges include growing diffraction-quality crystals, which may require solvent vapor diffusion or slow evaporation techniques.

Q. What experimental strategies address contradictory bioactivity data across in vitro and in vivo models?

- Answer : Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects. To resolve these:

- In vitro : Assess metabolic stability using liver microsomes or hepatocytes.

- In vivo : Perform pharmacokinetic studies (e.g., plasma half-life, tissue distribution).

- Structural analogs : Compare activity of derivatives (e.g., fluorobenzoyl vs. non-fluorinated analogs) to isolate pharmacophoric features .

Q. How can structure-activity relationship (SAR) studies optimize this compound's potency and selectivity?

- Answer : Systematically modify substituents and analyze effects:

- Pyrazole ring : Vary methyl groups at positions 3 and 5 to alter steric bulk.

- Azetidine linker : Test alternative spacers (e.g., piperidine, pyrrolidine) for conformational flexibility.

- Fluorobenzoyl group : Replace fluorine with other halogens or electron-withdrawing groups.

Tabulate results (see example below) :

| Modification | Bioactivity (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| 3,5-Dimethylpyrazole | 120 ± 15 | 8.2 |

| 3-Methylpyrazole | 450 ± 30 | 2.1 |

| Non-fluorinated benzoyl | >1000 | <1 |

Q. What methodologies assess the compound's environmental fate and ecotoxicological risks?

- Answer : Follow frameworks like Project INCHEMBIOL:

- Degradation : Hydrolysis/photolysis studies under varying pH and UV conditions.

- Bioaccumulation : Use logP values and bioconcentration factor (BCF) models.

- Toxicity : Perform acute/chronic assays on model organisms (e.g., Daphnia magna, algae). Computational tools (e.g., ECOSAR) predict ecological risks .

Methodological Notes

- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR vs. ITC for binding affinity) and replicate studies under standardized conditions.

- Experimental Design : Use randomized block designs for biological assays to minimize bias, as seen in agricultural studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.